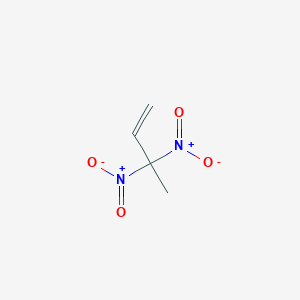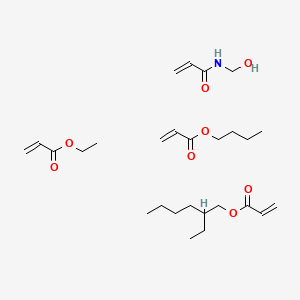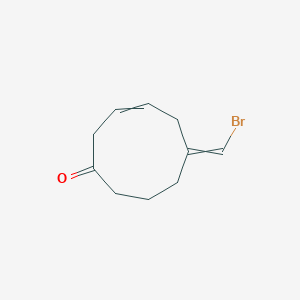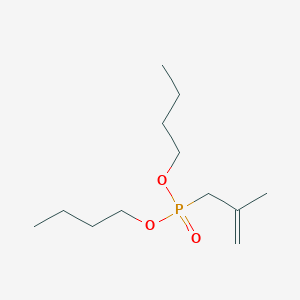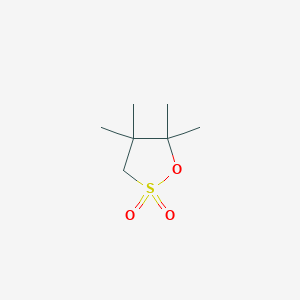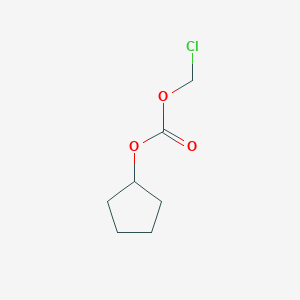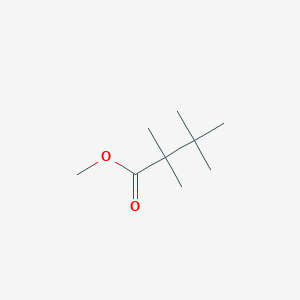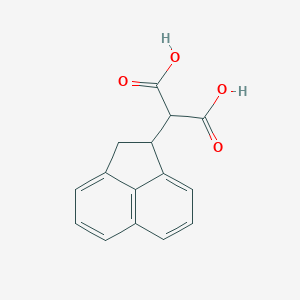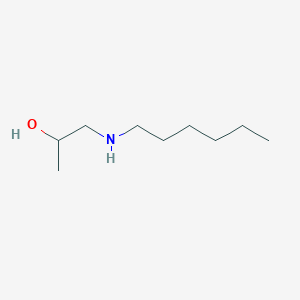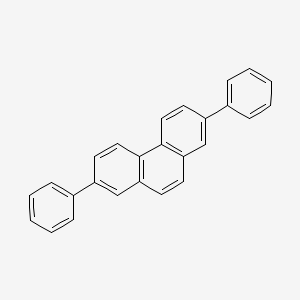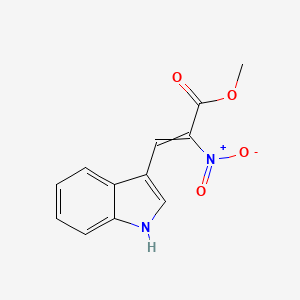
methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound features a nitro group and an ester functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate typically involves the condensation of indole derivatives with nitroalkenes. One common method is the reaction of 1H-indole-3-carbaldehyde with nitroalkenes in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: Methyl 3-(1H-indol-3-yl)-2-aminoprop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Cyclization: Complex indole derivatives with additional ring structures.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its versatile chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Indol-3-yl)methanamine: Another indole derivative with a primary amine group.
Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate: A similar compound with a phenyl group instead of a nitro group.
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
42268-54-2 |
|---|---|
Molekularformel |
C12H10N2O4 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11(14(16)17)6-8-7-13-10-5-3-2-4-9(8)10/h2-7,13H,1H3 |
InChI-Schlüssel |
VPJPJUJKYXQNJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


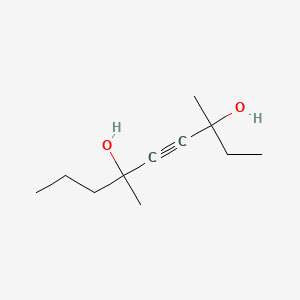
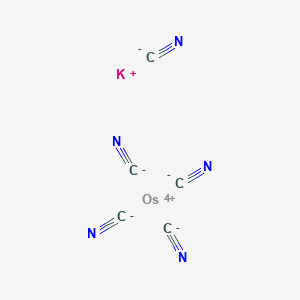
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
